3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one
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Overview
Description
3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multiple steps, including the formation of the core heterocyclic ring system and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridino and pyrimidinone rings through cyclization reactions.
Functional Group Transformations: Introduction of the fluorophenyl and methoxyphenyl groups through substitution reactions.
Sulfonylation: Addition of the sulfonyl group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of imino groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, the compound may be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other heterocyclic sulfonyl compounds with fluorophenyl and methoxyphenyl groups. Examples include:
- 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-phenyl-1,6-dihydropyridino[1,2-a]pyrimidin-5-one
- 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(4-methoxyphenyl)-1,6-dihydropyridino[1,2-a]pyrimidin-5-one
Uniqueness
The uniqueness of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H19FN4O4S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-7-[(4-methoxyphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H19FN4O4S/c1-34-18-9-5-16(6-10-18)15-30-23(27)21(35(32,33)19-11-7-17(26)8-12-19)14-20-24(30)28-22-4-2-3-13-29(22)25(20)31/h2-14,27H,15H2,1H3 |
InChI Key |
GZJYCGDGLJRNIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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